R-Desmethyl Doxylamine-d5 is a deuterated derivative of desmethyl doxylamine, a first-generation antihistamine primarily used for its sedative properties and to alleviate symptoms associated with allergies and the common cold. The compound is classified under the category of stable isotope-labeled compounds, which are essential in various analytical applications, particularly in mass spectrometry for quantifying drug metabolites and studying pharmacokinetics.
R-Desmethyl Doxylamine-d5 can be derived from doxylamine, which is synthesized through several chemical pathways involving pyridine derivatives. The synthesis processes often utilize stable isotopes to enhance the analytical capabilities of the resulting compounds. This particular compound can be found in various chemical databases and suppliers, indicating its relevance in research and pharmaceutical applications .
The synthesis of R-Desmethyl Doxylamine-d5 typically involves multi-step organic reactions, including the formation of Grignard reagents and subsequent reactions with pyridine derivatives. The following steps outline a general synthetic pathway:
The synthesis process requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. For instance, recrystallization techniques may be employed to further purify the synthesized compound .
R-Desmethyl Doxylamine-d5 has a molecular formula of C16H20N2O and includes deuterium atoms incorporated into its structure to enhance its stability during analytical processes.
R-Desmethyl Doxylamine-d5 participates in various chemical reactions typical of amines and aromatic compounds. These include:
The stability of the deuterated compound during these reactions can vary based on environmental conditions such as pH and temperature, which must be monitored closely during experimental setups .
As an antihistamine, R-Desmethyl Doxylamine-d5 works by blocking histamine H1 receptors in the body, thereby preventing the action of histamine—a compound involved in allergic responses. This action leads to reduced symptoms such as itching, sneezing, and runny nose.
The pharmacological effects are similar to those observed with non-deuterated forms of doxylamine but may exhibit altered kinetics due to deuterium labeling, which can affect metabolic pathways .
R-Desmethyl Doxylamine-d5 is primarily used in scientific research for:
This detailed analysis highlights R-Desmethyl Doxylamine-d5's significance in both pharmaceutical applications and analytical chemistry, underscoring its role as a valuable tool in research settings.
R-Desmethyl Doxylamine-d5 is a chiral deuterated compound with systematic name (R)-N,N-Dimethyl-2-(1-(phenyl-d5)-1-(pyridin-2-yl)ethoxy)ethan-1-amine. Its molecular formula is C17H17D5N2O, yielding a precise molecular weight of 275.40 g/mol [2] [7]. The structure features five deuterium atoms exclusively located at the phenyl ring (positions 2,3,4,5,6), while retaining the (R)-stereochemistry at the ethanol-linked chiral center—a critical attribute mirroring the parent drug doxylamine [2] [4]. This stereospecificity differentiates it from racemic desmethyl doxylamine variants. Key identifiers include:
Table 1: Chemical Identifiers of R-Desmethyl Doxylamine-d5
| Property | Value | Source |
|---|---|---|
| CAS Number | 2714484-40-7 (unlabeled: 437999-65-0) | [9] [3] |
| IUPAC Name | (R)-N,N-Dimethyl-2-(1-(phenyl-d5)-1-(pyridin-2-yl)ethoxy)ethan-1-amine | [2] [7] |
| Molecular Formula | C17H17D5N2O | [2] [7] |
| Exact Mass | 275.5 Da | [9] |
| SMILES | [2H]C1=C(C@(C)C2=NC=CC=C2)C([2H])=C([2H])C([2H])=C1[2H] | [2] |
Synonyms include N,N-Dimethyl-2-(phenyl-2-pyridinylmethoxy)ethanamine-d5 and (R)-Doxylamine-d5 [1] [2]. The intact dimethylamino group (–N(CH3)2) distinguishes it from N,N-didesmethyl analogs [9].
R-Desmethyl Doxylamine-d5 specifically addresses challenges in monitoring the pharmacologically active metabolite desmethyl doxylamine—a key biomarker of doxylamine (antihistamine) exposure and metabolic clearance [5] [9]. Its roles include:
Studies utilize this standard to validate methods detecting desmethyl doxylamine at sub-ng/mL concentrations, critical for toxicology and DDI (drug-drug interaction) studies [1] [5]. Its stereochemical integrity ensures accurate enantioselective assays, as the (R)-enantiomer dominates the parent drug’s activity [3] [4].
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: